molecular formula C7H5Cl2FO2S B13195978 5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride

5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B13195978
M. Wt: 243.08 g/mol
InChI Key: JHSJVIHMWWFVPN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. This compound is characterized by the presence of a chloromethyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride typically involves the chloromethylation of 2-fluorobenzene-1-sulfonyl chloride. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve maintaining a temperature range of 0°C to 200°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate salts.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include sulfonamides.

Scientific Research Applications

5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The chloromethyl group also contributes to the reactivity of the compound by undergoing nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-fluorobenzene-1-sulfonic acid
  • 5-(Chloromethyl)-2-fluorobenzene-1-sulfonamide
  • 5-(Chloromethyl)-2-fluorobenzene-1-sulfonate esters

Uniqueness

5-(Chloromethyl)-2-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both a chloromethyl group and a sulfonyl chloride group on the same aromatic ring. This combination of functional groups provides the compound with distinct reactivity and versatility in chemical synthesis compared to other similar compounds .

Properties

Molecular Formula

C7H5Cl2FO2S

Molecular Weight

243.08 g/mol

IUPAC Name

5-(chloromethyl)-2-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C7H5Cl2FO2S/c8-4-5-1-2-6(10)7(3-5)13(9,11)12/h1-3H,4H2

InChI Key

JHSJVIHMWWFVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)S(=O)(=O)Cl)F

Origin of Product

United States

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